Kallidin
Overview
Description
Synthesis Analysis
The synthesis of kallidin involves the action of tissue kallikreins on kininogen substrates. Tissue kallikreins are serine proteases that share significant sequence homology and are localized in the same chromosomal locus. They are widely discovered in various tissues and are involved in numerous pathophysiological processes including the regulation of oxidative stress, inflammation, apoptosis, fibrosis, and promotion of angiogenesis and neurogenesis (Wei et al., 2018).
Molecular Structure Analysis
The molecular structure of kallidin, as part of the kallikrein kinin system (KKS), is characterized by its serine protease nature, which is involved in the production of kinins, mainly bradykinin and Lys-bradykinin (kallidin). These molecules contribute to various physiological functions, including inflammation and blood pressure control. Structural data reveal insights into zymogen activation and substrate recognition, particularly focusing on plasma kallikrein and tissue kallikrein cleavage of kininogens (Pathak et al., 2013).
Scientific Research Applications
Potentiating Effects and Inactivation : Kallidin is studied for potentiating the effects of bradykinin, methods to block their activity, and identifying enzymes that inactivate these peptides (Erdös & Yang, 1966).
Myometrial Bradykinin Receptor-like Binding : It is used as a probe for myometrial bradykinin receptor-like binding, having comparable biological potency to bradykinin (Fredrick, Vavrek, Stewart, & Odya, 1984).
Prolactin Secretion : Kallidin stimulates prolactin secretion from rat anterior pituitary cells, suggesting a role in the paracrine or autocrine control of prolactin release from the pituitary gland (Stirland, Brown, & Dobson, 1991).
Inositol Phosphate Production and Prolactin Release : It stimulates total inositol phosphate production and prolactin release in rat anterior pituitary cells, potentially mediated by activation of phosphoinositide metabolism (Jones, Brown, & Dobson, 1990).
Framework for Drug Design : Kallidin and bradykinin are essential for regulating blood pressure, inflammation, coagulation, and pain control. Their structures provide a framework for drug design targeting bradykinin receptors for inflammation, cardiovascular disorders, and COVID-19 intervention (Yin et al., 2021).
Physiological and Pathological Significance : It is studied to elucidate the physiological and pathological significance of kallikreins and the vasodilator polypeptide, kallidin, liberated by kallikreins (Moriya et al., 1966).
Capillary Permeability : Kallidin is an effective enhancer of capillary permeability in the guinea-pig and rabbit (Holdstock, Mathias, & Schachter, 1957).
Role in Blood Flow Regulation and Shock : Kallidins, including kallidin, may be involved in blood flow regulation, inflammatory reactions, allergic phenomena, and various kinds of shock (Webster & Gilmore, 1965).
Neurogenic Anion Secretion : Kallidin produces neurogenic anion secretion through opioid- and cannabinoid-sensitive enteric neural pathways (Green et al., 2003).
Treatment of Neurological Diseases : Kinins, including kallidin, play roles in cardiovascular homeostasis, muscle contraction, inflammation, and nociception, and may be therapeutic targets for neurological disorders like epilepsy and stroke (Rodi, Couture, Ongali, & Simonato, 2005).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSKZKQBTVLYEQ-FSLKYBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85N17O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895018 | |
Record name | Kallidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kallidin | |
CAS RN |
342-10-9 | |
Record name | Kallidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kallidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bradykinin, N2-l-lysyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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